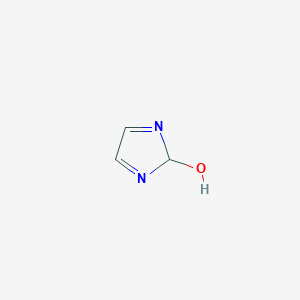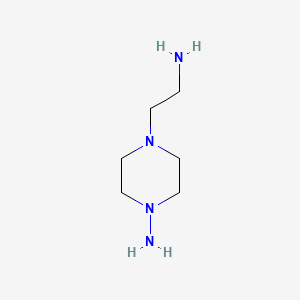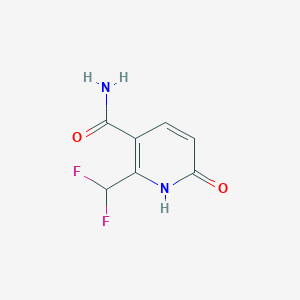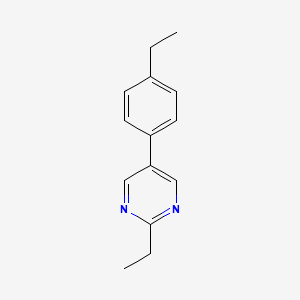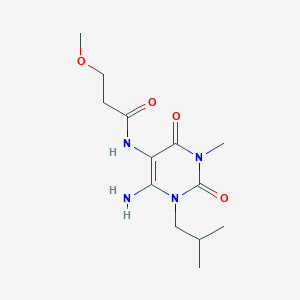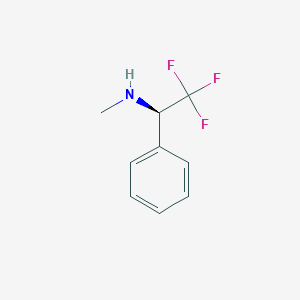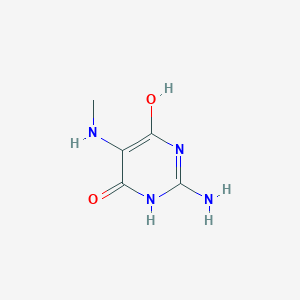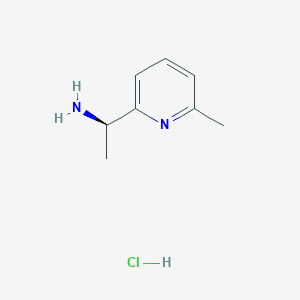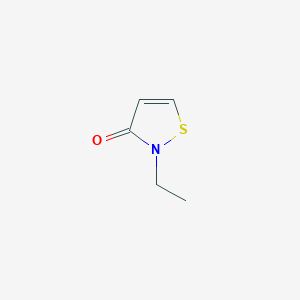![molecular formula C3N2OS3 B13097460 [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one CAS No. 153139-58-3](/img/structure/B13097460.png)
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by ring closure . The reaction conditions often require specific solvents like dichloromethane or chloroform and may involve ion-pair extraction techniques to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the ring structure, leading to a wide range of derivatives with different properties.
科学的研究の応用
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
作用機序
The mechanism of action of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfur and nitrogen atoms in the ring can form strong interactions with metal ions and other electrophilic centers, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Another thiadiazole derivative with similar reactivity and applications.
1,2,5-Thiadiazole: A related compound with different substitution patterns and properties.
Uniqueness
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
153139-58-3 |
|---|---|
分子式 |
C3N2OS3 |
分子量 |
176.2 g/mol |
IUPAC名 |
[1,3]dithiolo[4,5-c][1,2,5]thiadiazol-5-one |
InChI |
InChI=1S/C3N2OS3/c6-3-7-1-2(8-3)5-9-4-1 |
InChIキー |
MWPBRZIVXHZUJZ-UHFFFAOYSA-N |
正規SMILES |
C12=NSN=C1SC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
